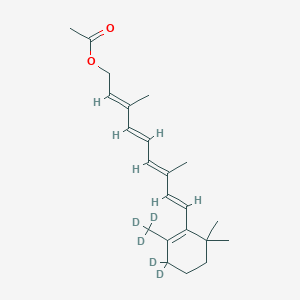
Vitamin A-d5 Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin A-d5 Acetate is a deuterated form of Vitamin A acetate, where five hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled internal standard in various analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin A-d5 Acetate involves the deuteration of Vitamin A acetate. One common method includes the use of deuterated reagents in the esterification process. For instance, Vitamin A can be reacted with deuterated acetic anhydride in the presence of a catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to separate any isomers or impurities .
化学反应分析
Types of Reactions
Vitamin A-d5 Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated retinoic acid.
Reduction: Reduction reactions can convert it back to deuterated retinol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions include deuterated retinoic acid, deuterated retinol, and various substituted derivatives of this compound .
科学研究应用
Vitamin A-d5 Acetate is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Vitamin A and its metabolites.
Biology: Helps in studying the metabolic pathways of Vitamin A in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin A.
Industry: Employed in the quality control of Vitamin A supplements and fortified foods .
作用机制
Vitamin A-d5 Acetate exerts its effects through its conversion to active forms such as deuterated retinoic acid. Retinoic acid binds to nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Vitamin A Acetate: The non-deuterated form, commonly used in supplements.
Retinol: The alcohol form of Vitamin A, essential for vision and cellular functions.
Retinoic Acid: The oxidized form, involved in gene regulation and cellular differentiation
Uniqueness
Vitamin A-d5 Acetate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of Vitamin A and its metabolites is crucial .
属性
分子式 |
C22H32O2 |
|---|---|
分子量 |
333.5 g/mol |
IUPAC 名称 |
[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i3D3,11D2 |
InChI 键 |
QGNJRVVDBSJHIZ-XWXKJAMKSA-N |
手性 SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C)(C)C)[2H] |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


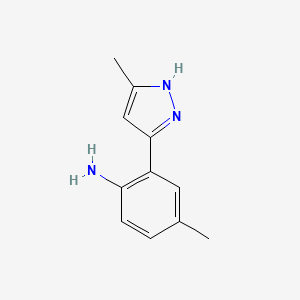
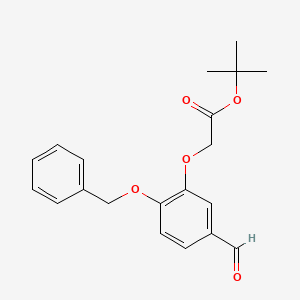
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)

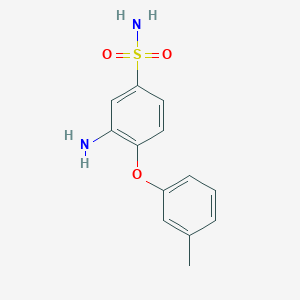
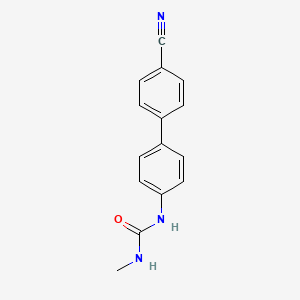
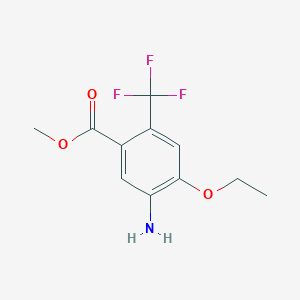
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
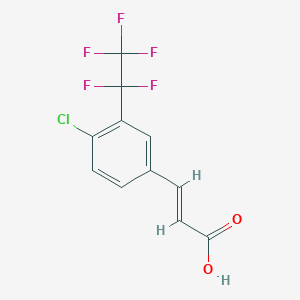
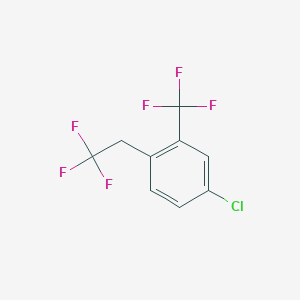
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
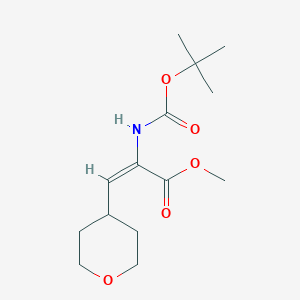

![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)
